molecular formula C18H17F2N3O4S B2631411 1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide CAS No. 1334370-57-8

1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide

Cat. No. B2631411
M. Wt: 409.41
InChI Key: TWOQGUXFNOPQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide, also known as DBC, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of science.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from azetidine and its analogs have been extensively studied for their antimicrobial properties. For instance, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives demonstrated moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017). These findings suggest that similar structural analogs, such as "1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide," could also possess antimicrobial properties, warranting further investigation.

Drug Synthesis and Catalysis

The development of novel synthetic routes for pharmaceuticals is another application area. For example, a new solventless and metal-free synthesis of the antiepileptic drug rufinamide and its analogs was reported, highlighting the importance of azetidine derivatives in drug synthesis (Bonacorso et al., 2015). Such synthetic methodologies could be applied to the synthesis of "1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide," potentially improving its production efficiency and environmental friendliness.

Biological Evaluation and Drug Discovery

The exploration of new chemical space for drug design has led to the synthesis of 3-aryl-3-sulfanyl azetidines through an Fe-catalyzed thiol alkylation, demonstrating their potential in drug discovery programs (Dubois et al., 2019). This underscores the value of azetidine derivatives, including "1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide," in the development of new therapeutic agents.

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O4S/c19-15-6-3-12(7-16(15)20)18(25)23-9-13(10-23)17(24)22-8-11-1-4-14(5-2-11)28(21,26)27/h1-7,13H,8-10H2,(H,22,24)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOQGUXFNOPQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorobenzoyl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.